

An In-depth Technical Guide to 3,5-Diacetamidobenzoic Acid

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Compound of Interest

Compound Name: 3,5-Diacetamidobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Diacetamidobenzoic acid**, a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry, particularly in the context of drug development and quality control.

Physicochemical Properties

3,5-Diacetamidobenzoic acid is an organic compound featuring a central benzene ring substituted with a carboxylic acid group and two acetamido groups at the 3 and 5 positions.^[1] This trifunctional structure makes it a valuable building block in the synthesis of more complex molecules.^[1]

Property	Value	Reference
Molecular Weight	236.22 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	[3]
CAS Number	7743-39-7	[1]
IUPAC Name	3,5-bis(acetylamino)benzoic acid	[2]
Synonyms	3,5-Bis(acetylamino)benzoic acid	[2]
Appearance	Off-white to pale yellow powder	[4]

Synthesis of 3,5-Diacetamidobenzoic Acid

The primary route for synthesizing **3,5-Diacetamidobenzoic acid** is through the diacetylation of its precursor, 3,5-diaminobenzoic acid (DABA).[1] DABA itself is a versatile AB2-type monomer used in the creation of hyperbranched polyamides and dendrimers.[1] The acetylation reaction is a standard procedure in organic synthesis.

This protocol is adapted from established methods for the acetylation of aromatic amines.[4]

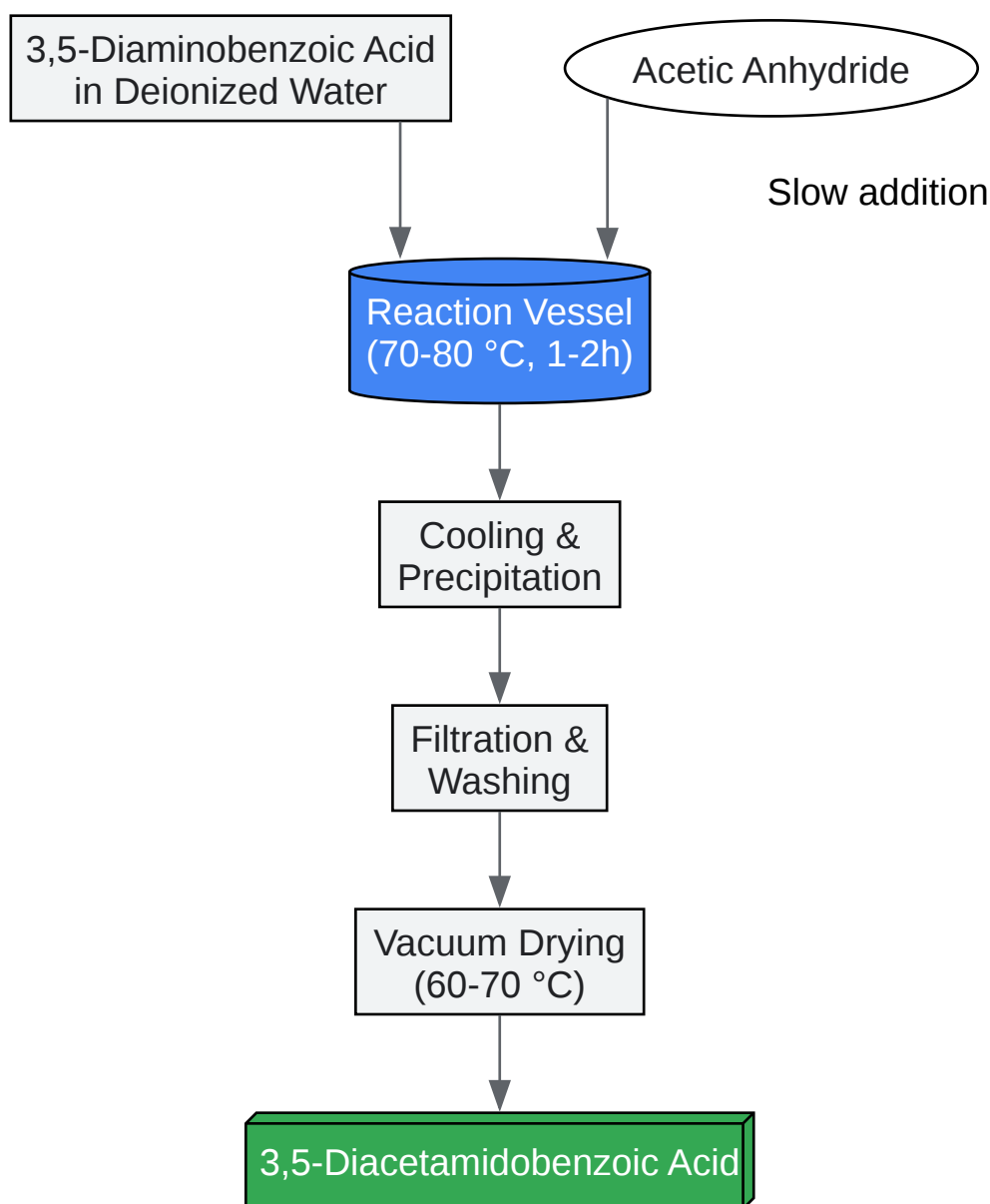
Materials:

- 3,5-Diaminobenzoic acid (CAS: 535-87-5)[5]
- Acetic anhydride
- Deionized water

Procedure:

- Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a stirrer and thermometer.[4]
- Heat the suspension to 70-75 °C while stirring.[4]

- Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. It is crucial to maintain the reaction temperature between 70-80 °C.[4]
- After the addition of acetic anhydride is complete, continue to stir the mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.[4]
- Cool the reaction mixture to room temperature, which will cause the product, **3,5-diacetamidobenzoic acid**, to precipitate out of the solution.[4]
- Filter the precipitate and wash it thoroughly with cold deionized water.[4]
- Dry the final product under vacuum at 60-70 °C until a constant weight is achieved.[4]
- The purity of the synthesized intermediate can be verified using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]



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Caption: Synthesis workflow for **3,5-Diacetamidobenzoic acid**.

Applications in Research and Drug Development

While not extensively studied as a standalone compound, **3,5-Diacetamidobenzoic acid** holds significant importance as a key intermediate in medicinal chemistry.^[1]

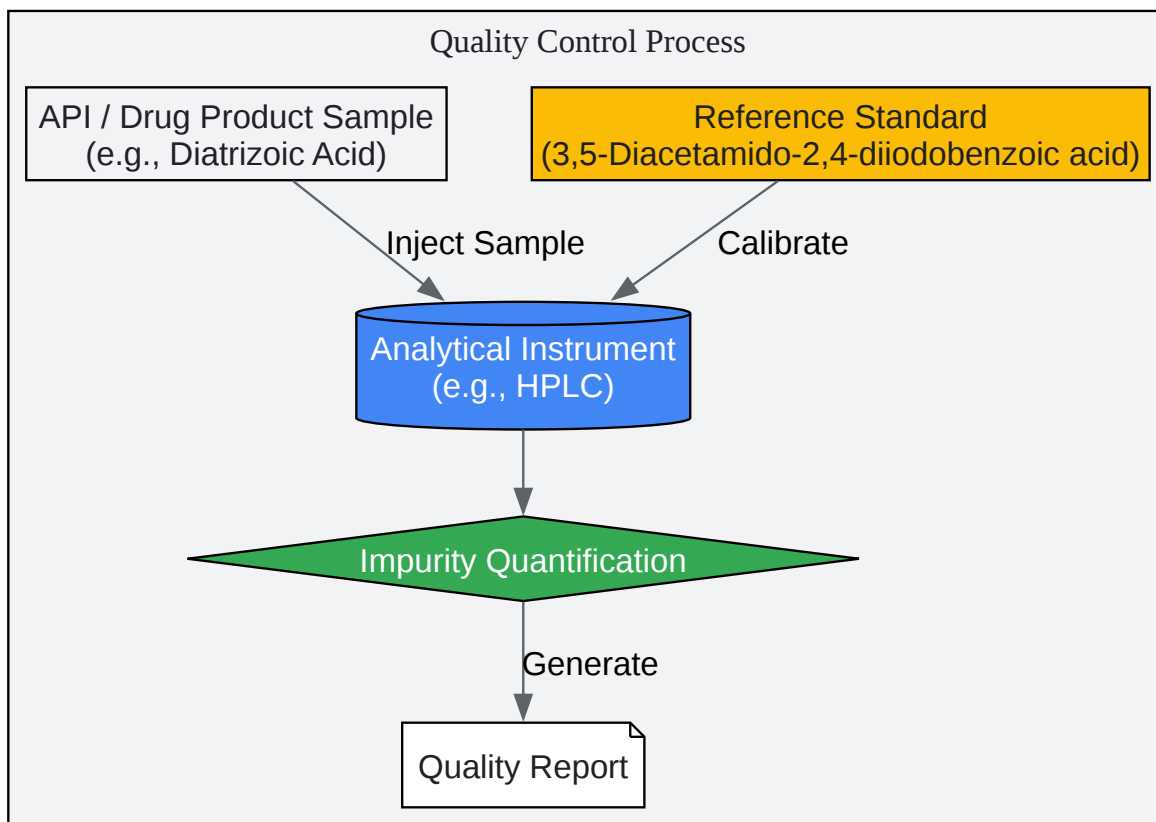
A major application of this compound is serving as a precursor in the synthesis of iodinated X-ray contrast agents.^[1] For instance, it is a direct forerunner to diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), a widely used contrast agent for medical imaging.^[1] It is also an

intermediate in the synthesis of related compounds like 3,5-Diacetamido-2,4-diiodobenzoic acid, which is a known impurity of Diatrizoic Acid.[4]

In the context of pharmaceutical manufacturing, precise identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of a drug product.[4] 3,5-Diacetamido-2,4-diiodobenzoic acid, synthesized from the title compound, is utilized as a key impurity reference standard in the quality control of Diatrizoic Acid.[4][6]

Key Roles as a Reference Standard:

- **Impurity Quantification:** A solution of the reference standard at a known concentration is used to calibrate analytical instruments, enabling the accurate measurement of the impurity in batches of the active pharmaceutical ingredient (API) or the final drug product.[4]
- **Method Validation:** The standard is essential for validating analytical methods, confirming parameters such as specificity, linearity, accuracy, precision, and the limit of detection for the impurity.[4]



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Caption: Application workflow of a reference standard in quality control.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of **3,5-Diacetamidobenzoic acid** and its derivatives.

Analytical Method	Expected Signals / Characteristics
¹ H NMR Spectroscopy	Characteristic signals for the protons of the two acetamido groups (-NHCOCH ₃), which typically appear as a singlet integrating to six protons, alongside distinct signals for the aromatic protons.[1]
¹³ C NMR Spectroscopy	Signals corresponding to the aromatic carbons, the carbonyl carbons of both the acetyl and carboxylic acid groups, and the methyl carbons. [4]
Infrared (IR) Spectroscopy	Characteristic absorption peaks indicating the presence of N-H, C=O (from both amide and carboxylic acid), and other functional group bonds.[4][6]
High-Performance Liquid Chromatography (HPLC)	A primary tool for assessing purity by separating the main compound from any precursors or side-products.[4][6]
Mass Spectrometry (MS)	Provides definitive identification based on the compound's precise mass-to-charge ratio when coupled with a separation technique like HPLC. [6]
Elemental Analysis	The percentage composition of C, H, N, and O should be within ±0.4% of the theoretical values calculated from the molecular formula.[4]

Conclusion

3,5-Diacetamidobenzoic acid is a pivotal intermediate compound in the pharmaceutical industry. Its significance lies not in its direct therapeutic applications but in its crucial role as a foundational building block for the synthesis of essential medical products like iodinated contrast agents. Furthermore, its derivatives serve as indispensable reference standards for ensuring the stringent quality control of these life-saving drugs. The well-defined protocols for

its synthesis and characterization underscore its utility and importance for professionals in drug development and chemical research.

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